Benzyl (2-(furan-2-yl)-2-tosylethyl)carbamate
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Overview
Description
Benzyl (2-(furan-2-yl)-2-tosylethyl)carbamate is an organic compound that features a benzyl group, a furan ring, and a tosyl group attached to an ethyl carbamate
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-(furan-2-yl)-2-tosylethyl)carbamate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized from furfural through various methods, including acid-catalyzed cyclization.
Introduction of the Tosyl Group: The tosyl group is introduced via a tosylation reaction, where a hydroxyl group on the ethyl chain is replaced with a tosyl group using tosyl chloride (TsCl) in the presence of a base such as pyridine.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with benzyl chloroformate (CbzCl) in the presence of a base like triethylamine (TEA).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Benzyl (2-(furan-2-yl)-2-tosylethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The tosyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) are common.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.
Major Products:
Oxidation: Furan derivatives such as furan-2,5-dicarboxylic acid.
Reduction: Amines such as benzylamine.
Substitution: Compounds with substituted tosyl groups, such as benzyl (2-(furan-2-yl)-2-azidoethyl)carbamate.
Scientific Research Applications
Benzyl (2-(furan-2-yl)-2-tosylethyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of Benzyl (2-(furan-2-yl)-2-tosylethyl)carbamate involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions, while the carbamate group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Benzyl (2-(furan-2-yl)-2-hydroxyethyl)carbamate: Lacks the tosyl group, leading to different reactivity and applications.
Benzyl (2-(furan-2-yl)-2-chloroethyl)carbamate: Contains a chloro group instead of a tosyl group, affecting its chemical behavior.
Benzyl (2-(furan-2-yl)-2-methoxyethyl)carbamate: Features a methoxy group, which influences its solubility and reactivity.
Uniqueness: Benzyl (2-(furan-2-yl)-2-tosylethyl)carbamate is unique due to the presence of the tosyl group, which provides a versatile handle for further chemical modifications. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
benzyl N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5S/c1-16-9-11-18(12-10-16)28(24,25)20(19-8-5-13-26-19)14-22-21(23)27-15-17-6-3-2-4-7-17/h2-13,20H,14-15H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRPGRULTIRXGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)OCC2=CC=CC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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